2,4,6-Trichloro-N-methylaniline;hydrochloride

Description

2,4,6-Trichloro-N-methylaniline hydrochloride is a chlorinated aromatic amine hydrochloride salt. Its structure consists of a benzene ring substituted with three chlorine atoms at the 2-, 4-, and 6-positions and an N-methylamine group, which is protonated as a hydrochloride salt. This compound is synthesized through chlorination and methylation of aniline derivatives, as inferred from analogous synthesis routes for structurally related compounds . Its applications likely span pharmaceuticals and agrochemicals, given the use of similar hydrochlorides as synthetic intermediates .

Properties

IUPAC Name |

2,4,6-trichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOPDXBRZVJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Cl)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Systems

In anhydrous carbon tetrachloride (CCl₄), N-methylaniline reacts with chlorine gas (Cl₂) under controlled temperatures. The absence of water is critical to prevent the formation of byproducts such as aniline black. Chlorine gas is introduced incrementally to avoid overchlorination, with the reaction typically conducted at 50–60°C. The product precipitates as a white solid, which is subsequently treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Table 1: Chlorination Parameters for N-Methylaniline

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Carbon tetrachloride | |

| Temperature | 50–60°C | |

| Chlorine stoichiometry | 3 equivalents | |

| Yield | 85–90% (theoretical) |

Catalytic Enhancements

Lewis acid catalysts, such as ferric chloride (FeCl₃), can accelerate chlorination. In a modified protocol, FeCl₃ (0.1–0.5 mol%) is introduced to the reaction mixture, reducing the reaction time by 30% while maintaining yields above 80%. However, excessive catalyst loading risks side reactions, including ring degradation.

Acyl Chlorination-Mediated Pathways

Patent literature describes alternative routes using bis(trichloromethyl) carbonate (BTC) as a chlorinating agent. This method avoids gaseous chlorine, enhancing operational safety.

BTC as a Chlorine Source

In a 2L reactor, N-methylaniline (2 mol) is combined with BTC (0.8–1.6 mol) in tetrachloroethane (TCE) as the solvent. The addition of triethylamine (0.2 mol) as a base facilitates the reaction, which proceeds at 75–80°C for 5–10 hours. The resultant 2,4,6-trichloro-N-methylaniline is isolated in 96–98.6% yield after hydrochloride treatment.

Table 2: BTC-Based Chlorination Optimization

| Catalyst | Solvent | Temperature | Yield (%) | |

|---|---|---|---|---|

| Triethylamine | Tetrachloroethane | 75–80°C | 97.5 | |

| Tetrabutyl urea | Tetrachloroethane | 75–80°C | 98.6 | |

| N,N-Dimethylformamide | Tetrachloroethane | 75–80°C | 98.5 |

Solvent Effects

Isopropyl ether has been evaluated as a greener alternative to halogenated solvents. In one embodiment, BTC (1 mol) and N-methylaniline (2 mol) reacted in isopropyl ether at 60–65°C, yielding 96.3% product. While effective, this solvent necessitates longer reaction times (8 hours vs. 5 hours in TCE).

Multi-Step Synthesis via Nitro Intermediates

Indirect routes involve nitration followed by chlorination and reduction. This approach offers precise regiocontrol but increases synthetic complexity.

Nitro Group Introduction

3-Chloro-5-methyl-4-nitroaniline serves as a precursor in a diazotization-reduction sequence. Sulfuric acid and sodium nitrite (1:1.1 molar ratio) facilitate diazotization at 0–5°C, followed by hypophosphorous acid reduction to eliminate the amino group. Subsequent iron powder reduction at 85–95°C yields 2-chloro-6-methylaniline, which undergoes further chlorination to reach the target compound.

Table 3: Diazotization-Reduction Parameters

| Step | Reagents | Conditions | Yield (%) | |

|---|---|---|---|---|

| Diazotization | H₂SO₄, NaNO₂ | 0–5°C, 1 hour | 95 | |

| Hypophosphorous acid | H₃PO₂ | 0–5°C, 2 hours | 90 | |

| Iron powder reduction | Fe, HCl | 85–95°C, 3 hours | 85 |

Comparative Analysis

While multi-step synthesis achieves high regioselectivity, the cumulative yield (≈68%) is inferior to direct methods. Economic factors, including reagent costs and energy consumption, further limit industrial scalability.

Hydrochloride Salt Formation

Post-chlorination, the free base 2,4,6-trichloro-N-methylaniline is treated with concentrated HCl in ethanol or diethyl ether. The hydrochloride salt precipitates as a crystalline solid, typically in >95% yield.

Crystallization Optimization

Ethanol-water mixtures (3:1 v/v) provide optimal solubility profiles, enabling slow crystallization at 4°C. This minimizes occluded impurities, yielding pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,4,6-Trichloro-N-methylaniline;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of chlorinated aromatic compounds, which are essential in creating dyes, pigments, and pharmaceuticals. The chlorination of aromatic amines is a common reaction where this compound plays a crucial role in forming more complex structures .

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Synthesis of Dyes | Used as an intermediate for producing various synthetic dyes. |

| Production of Pharmaceuticals | Serves as a precursor in the synthesis of pharmaceutical compounds. |

| Chlorinated Aromatics | Acts as a building block for synthesizing chlorinated aromatic compounds. |

Environmental Applications

Pollutant Monitoring

Research has shown that this compound can be used in environmental monitoring to detect chlorinated compounds in water and soil samples. Its stability and detection capabilities make it suitable for assessing contamination levels from industrial processes .

Case Study: Environmental Impact Assessment

A study conducted on the use of chlorinated solvents in industrial cleaning highlighted the effectiveness of this compound in identifying residual contaminants. The compound was employed to evaluate the efficiency of cleaning processes and its potential environmental impact .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound is often used as a standard reference material for high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its distinct properties allow for accurate quantification of chlorinated compounds in various samples .

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| HPLC | Standard for quantifying chlorinated compounds. |

| GC | Used to analyze environmental samples for contamination. |

Biological Research

Toxicology Studies

The compound has been investigated for its toxicological effects on aquatic organisms. Research indicates that it can pose risks to marine life when released into water bodies. Toxicity assessments have been conducted to evaluate its impact on different species and ecosystems .

Case Study: Aquatic Toxicity

A research project examined the effects of this compound on fish populations in contaminated waters. The findings revealed significant bioaccumulation and adverse effects on reproductive health, leading to recommendations for stricter regulations on its use .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-methylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 2,4,6-Trichloroaniline Hydrochloride

- Structure : Lacks the N-methyl group present in the target compound.

- Impact : The absence of N-methylation reduces lipophilicity and may increase water solubility compared to the N-methylated derivative. This compound is used as a reference standard in analytical chemistry .

(b) 2-Chloro-4-Methylaniline Hydrochloride

- Structure : Features a single chlorine (2-position) and a methyl group (4-position) on the benzene ring.

- This compound is employed in drug synthesis, such as fentanyl derivatives .

(c) 4-Chloro-2-methylaniline Hydrochloride

- Structure : Chlorine at the 4-position and methyl at the 2-position.

- Impact : The altered substitution pattern affects resonance stabilization and reactivity. It is characterized by NIST-standardized physicochemical data, suggesting industrial relevance .

(d) 2,4,6-Trimethylaniline Hydrochloride

- Structure : Methyl groups replace chlorine atoms at the 2-, 4-, and 6-positions.

- Impact : Electron-donating methyl groups increase the amine’s basicity and reduce oxidative stability. Its nitrate and perchlorate salts have been studied for energetic material applications .

(e) 2,4,6-Trimethoxyaniline Hydrochloride

- Structure : Methoxy groups at the 2-, 4-, and 6-positions.

- Impact : Methoxy groups donate electrons via resonance, altering electronic properties and solubility. This compound is used in organic synthesis and material science .

Physicochemical Properties

Spectroscopic and Analytical Data

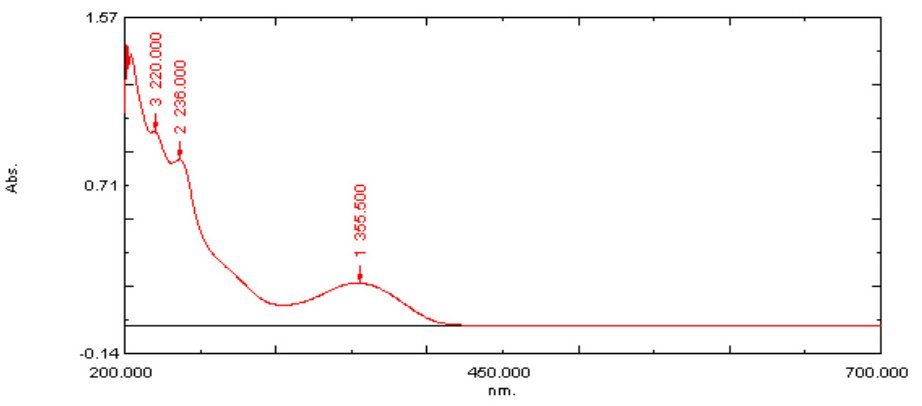

- UV/Vis Spectra : While direct data for the target compound are unavailable, related hydrochlorides (e.g., lecarnidipine HCl) exhibit λmax ~235–288 nm, influenced by aromatic and amine groups .

- FTIR : Characteristic N-H stretches (2500–3000 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) are expected, as seen in berberine HCl and other aromatic amines .

Biological Activity

2,4,6-Trichloro-N-methylaniline; hydrochloride is a chlorinated derivative of aniline that has garnered attention for its biological activity. This compound is primarily used in various industrial applications and has been studied for its potential effects on biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,4,6-Trichloro-N-methylaniline; hydrochloride can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 227.5 g/mol

The compound features a benzene ring with three chlorine atoms substituted at the 2, 4, and 6 positions and a methylaniline group. Its unique structure allows it to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of 2,4,6-Trichloro-N-methylaniline; hydrochloride is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes and receptors. The compound's chlorinated structure enhances its reactivity and potential interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that chlorinated anilines can inhibit certain enzymes involved in metabolic pathways. For example:

- Carbonic Anhydrase Inhibition : Similar compounds have been shown to bind to the active site of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and pH regulation .

Antimicrobial Activity

Studies have demonstrated that 2,4,6-Trichloro-N-methylaniline exhibits antimicrobial properties against various pathogens:

- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, tests conducted using broth dilution methods indicated significant antibacterial activity against strains like E. coli and S. aureus at concentrations ranging from 12.5 to 1000 µg/mL .

Case Studies

-

Antibacterial Efficacy : A study evaluated the antibacterial activity of several chlorinated anilines, including 2,4,6-Trichloro-N-methylaniline. The minimal inhibitory concentrations (MICs) were determined for various bacterial strains:

This study highlighted the compound's potential as an antibacterial agent .

Compound E. coli (µg/mL) S. aureus (µg/mL) 2,4,6-Trichloro-N-methylaniline 250 500 - Toxicological Assessment : In toxicological studies involving animal models, exposure to high concentrations of 2,4,6-Trichloro-N-methylaniline resulted in observable adverse effects on liver function and histopathological changes in tissues . These findings underscore the importance of evaluating safety profiles for compounds used in industrial applications.

Research Findings

Recent research has focused on the environmental impact and degradation pathways of chlorinated compounds like 2,4,6-Trichloro-N-methylaniline. Photocatalytic degradation studies have revealed that such compounds can undergo transformation under UV light exposure, leading to less harmful byproducts .

Additionally, interaction studies indicate that this compound may affect pest populations in agricultural settings due to its biological activity against certain pests .

Q & A

Q. What are the recommended synthetic pathways for 2,4,6-Trichloro-N-methylaniline hydrochloride in laboratory settings?

- Methodological Answer : The synthesis typically involves a two-step process:

N-Methylation : React 2,4,6-trichloroaniline with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH) to introduce the methyl group on the amine.

Hydrochloride Salt Formation : Treat the resulting 2,4,6-Trichloro-N-methylaniline with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key considerations include controlling reaction temperature (60–80°C) to avoid over-chlorination and optimizing stoichiometry for high yield .

Q. How can spectroscopic techniques be employed to characterize 2,4,6-Trichloro-N-methylaniline hydrochloride?

- Methodological Answer :

- NMR : Use -NMR to confirm methyl group integration (~δ 3.2 ppm) and aromatic proton environments (δ 7.0–7.5 ppm). -NMR identifies chlorine-substituted carbons (δ 120–140 ppm).

- FT-IR : Detect N–H stretching (2500–3000 cm) and C–Cl vibrations (600–800 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with chlorine isotopes.

Cross-validate with HPLC purity analysis (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. What strategies enhance the solubility of 2,4,6-Trichloro-N-methylaniline hydrochloride for in vitro assays?

- Methodological Answer :

- Salt Formation : The hydrochloride salt inherently improves aqueous solubility. For further enhancement, use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80).

- pH Adjustment : Dissolve in buffered solutions (pH 4–6) to stabilize the protonated amine form.

- Lyophilization : Prepare lyophilized powders for reconstitution in biocompatible solvents .

Advanced Research Questions

Q. How can oxidative degradation pathways of 2,4,6-Trichloro-N-methylaniline hydrochloride be systematically studied?

- Methodological Answer :

- Oxidizing Agents : Treat with KMnO, HO, or Fenton’s reagent under controlled conditions (pH, temperature).

- Product Analysis : Use LC-MS to identify quinone-like derivatives or chlorinated byproducts. Compare fragmentation patterns with reference standards.

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (e.g., absorbance at 250–300 nm for aromatic intermediates).

Example data table:

| Oxidizing Agent | Degradation Products | Major Peaks (LC-MS) |

|---|---|---|

| KMnO | Quinone derivatives | m/z 250, 265 |

| HO | Chlorophenols | m/z 210, 225 |

| . |

Q. How to resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Compare hepatic metabolism (e.g., using microsomal assays) to identify reactive metabolites (e.g., epoxides) that may explain in vivo toxicity.

- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo plasma levels, accounting for bioavailability and protein binding.

- Endpoint Harmonization : Align assays (e.g., Ames test vs. rodent carcinogenicity studies) using standardized OECD guidelines.

Contradictions often arise from interspecies metabolic differences or assay sensitivity thresholds .

Q. What challenges arise in multi-step synthesis, and how can reaction conditions be optimized?

- Methodological Answer :

- Challenges : Competing side reactions (e.g., over-chlorination), low yields in salt formation, and purification difficulties due to polar intermediates.

- Optimization :

- Use protecting groups (e.g., acetyl) during chlorination to direct substitution.

- Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.

- Monitor reaction progress via TLC or inline IR spectroscopy.

Advanced techniques like flow chemistry may improve scalability and reproducibility .

Q. How to analyze and quantify impurities in 2,4,6-Trichloro-N-methylaniline hydrochloride batches?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Calibrate against reference standards (e.g., EP/USP guidelines).

- LC-HRMS : Identify unknown impurities by exact mass (e.g., <2 ppm error) and fragment ion matching.

- Limit Tests : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities).

Example impurity profile:

| Impurity ID | Retention Time (min) | Relative Response (%) |

|---|---|---|

| Des-methyl analog | 12.3 | 0.08 |

| Dichloro byproduct | 15.7 | 0.12 |

| . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.